Cas no 2309313-59-3 (3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione)

3-3-(2-Ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a heterocyclic compound featuring a quinazoline-dione core modified with a 2-ethylpiperidinylpropyl substituent. This structure imparts potential pharmacological relevance, particularly in central nervous system (CNS) targeting applications due to the piperidine moiety's affinity for neurological receptors. The tetrahydroquinazoline-2,4-dione scaffold is known for its stability and bioactivity, often serving as a precursor or intermediate in medicinal chemistry. The ethyl group on the piperidine ring may enhance lipophilicity, potentially improving blood-brain barrier permeability. This compound is of interest for research in neuropharmacology and drug development, particularly for exploring structure-activity relationships in quinazoline derivatives. Its synthetic versatility allows for further functionalization, making it a valuable intermediate for specialized pharmaceutical applications.
3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione structure
2309313-59-3 structure
商品名:3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
CAS番号:2309313-59-3
MF:C18H25N3O2
メガワット:315.410004377365
CID:5326965

3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 化学的及び物理的性質

名前と識別子

    • 3-(3-(2-ethylpiperidin-1-yl)propyl)quinazoline-2,4(1H,3H)-dione
    • 3-[3-(2-ethylpiperidin-1-yl)propyl]-1H-quinazoline-2,4-dione
    • 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
    • インチ: 1S/C18H25N3O2/c1-2-14-8-5-6-11-20(14)12-7-13-21-17(22)15-9-3-4-10-16(15)19-18(21)23/h3-4,9-10,14H,2,5-8,11-13H2,1H3,(H,19,23)
    • InChIKey: GDZCXQOQDCFORO-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2C=CC=CC=2NC(N1CCCN1CCCCC1CC)=O

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 440
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 52.6

3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F6609-8800-5μmol
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2309313-59-3
5μmol
$94.5 2023-09-07
Life Chemicals
F6609-8800-50mg
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2309313-59-3
50mg
$240.0 2023-09-07
Life Chemicals
F6609-8800-10μmol
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2309313-59-3
10μmol
$103.5 2023-09-07
Life Chemicals
F6609-8800-30mg
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2309313-59-3
30mg
$178.5 2023-09-07
Life Chemicals
F6609-8800-5mg
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2309313-59-3
5mg
$103.5 2023-09-07
Life Chemicals
F6609-8800-20mg
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2309313-59-3
20mg
$148.5 2023-09-07
Life Chemicals
F6609-8800-40mg
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2309313-59-3
40mg
$210.0 2023-09-07
Life Chemicals
F6609-8800-2mg
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2309313-59-3
2mg
$88.5 2023-09-07
Life Chemicals
F6609-8800-3mg
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2309313-59-3
3mg
$94.5 2023-09-07
Life Chemicals
F6609-8800-10mg
3-[3-(2-ethylpiperidin-1-yl)propyl]-1,2,3,4-tetrahydroquinazoline-2,4-dione
2309313-59-3
10mg
$118.5 2023-09-07

3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione 関連文献

Related Articles

3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dioneに関する追加情報

3-3-(2-Ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione: A Novel Compound with Promising Pharmacological Potential

3-3-(2-Ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, with the CAS number 2309313-59-3, represents a unique structural hybrid of a 1,2,3,4-tetrahydroquinazoline scaffold and a 2-ethylpiperidine moiety. This molecular architecture has garnered significant attention in recent years due to its potential to modulate multiple biological targets, particularly in the context of neurodegenerative diseases and inflammatory disorders. The compound’s design incorporates a quinazoline ring, a well-known pharmacophore in kinase inhibitors, and a propyl chain functionalized with a 2-ethylpiperidine group, which may confer enhanced solubility and metabolic stability.

Recent studies have demonstrated that the 1,2,3,4-tetrahydroquinazoline-2,4-dione core exhibits dual inhibitory activity against protein tyrosine phosphatases (PTPs) and serine/threonine kinases, making it a promising candidate for the treatment of metabolic syndrome and autoimmune conditions. The 2-ethylpiperidine substitution at the propyl chain is hypothesized to enhance interactions with hydrophobic pockets in target proteins, thereby improving binding affinity and selectivity. This structural feature is particularly relevant in the context of drug resistance and target-specific modulation, which are critical challenges in modern therapeutic development.

Advancements in computational drug design have further elucidated the potential of 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione. Molecular docking studies suggest that the compound can occupy the ATP-binding site of kinase targets, such as ERK1/2 and PI3K, while simultaneously interacting with PTP1B residues. This dual-targeting capability is a significant departure from traditional monotherapy approaches and may offer synergistic therapeutic benefits. Researchers have also explored the pro-drug strategy for this compound, aiming to improve its bioavailability and reduce potential side effects associated with first-pass metabolism.

The 1,2,3,4-tetrahydroquinazoline scaffold has been extensively studied for its role in antioxidant activity and anti-inflammatory effects. In particular, the 2,4-dione ring system is believed to contribute to the compound’s ability to scavenge reactive oxygen species (ROS) and modulate inflammatory cytokine production. Recent in vitro experiments have shown that 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione significantly reduces the expression of IL-6 and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages, indicating its potential as an anti-inflammatory agent. These findings align with the growing interest in multi-target drugs for complex diseases like chronic inflammation and neurodegeneration.

One of the most promising applications of 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is in the treatment of neurodegenerative disorders, such as Alzheimer’s disease and Parkinson’s disease. The compound’s ability to inhibit tau protein phosphorylation and reduce β-amyloid aggregation has been highlighted in preclinical studies. Additionally, its interaction with glutamate receptors may help mitigate excitotoxicity, a key pathological feature in these conditions. The 2-ethylpiperidine group is thought to enhance the compound’s penetration into the blood-brain barrier, a critical factor for the efficacy of neurotherapeutics.

Despite its promising pharmacological profile, the development of 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is not without challenges. The compound’s synthetic complexity and the need for enantiomeric purity in its production are significant hurdles. Moreover, in vivo studies are required to confirm its safety and efficacy in human trials. Researchers are also investigating the potential for drug-drug interactions, particularly in patients undergoing long-term therapy for chronic conditions. These challenges underscore the importance of continued research and optimization of this compound’s chemical and pharmacological properties.

In conclusion, 3-3-(2-ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione represents a novel class of compounds with broad therapeutic potential. Its unique molecular structure and dual-targeting capabilities position it as a valuable candidate for the treatment of inflammatory diseases, neurodegenerative disorders, and metabolic syndromes. As research in drug discovery and precision medicine progresses, this compound may play a pivotal role in the development of more effective and targeted therapies for complex diseases.

Keywords: 3-3-(2-Ethylpiperidin-1-yl)propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione, 1,2,3,4-tetrahydroquinazoline, 2-ethylpiperidine, kinase inhibition, protein tyrosine phosphatase, anti-inflammatory activity, neurodegenerative diseases, multi-target drugs, computational drug design, drug resistance.

おすすめ記事

推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
https://senfeida.en.made-in-china.com/
Suzhou Senfeida Chemical Co., Ltd
Nanjing jingzhu bio-technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
http://www.jingzhubio.com
Nanjing jingzhu bio-technology Co., Ltd.
上海贤鼎生物科技有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
上海贤鼎生物科技有限公司
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
http://www.chemnorm.com
Wuhan ChemNorm Biotech Co.,Ltd.